Dihydrocubebin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The asymmetric synthesis of dihydrocubebin involves the construction of a trans-substituted 2,3-dibenzylbutyrolactone through an asymmetric Michael addition of an enantiopure lithiated aminonitrile to 5H-furan-2-one . This method is highly diastereoselective and enantioselective, with diastereomeric excess (de) and enantiomeric excess (ee) both greater than 98% .
Industrial Production Methods: this compound is typically isolated from natural sources such as Piper cubeba. The extraction process involves solvent extraction and liquid-liquid partitioning to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Dihydrocubebin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dihydrocubebin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignans and their chemical properties.
Biology: this compound is studied for its role in plant metabolism and its biological activities.
Mechanism of Action
Dihydrocubebin exerts its effects primarily through the inhibition of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the metabolism of various drugs . By inhibiting this enzyme, this compound can affect the pharmacokinetics of drugs metabolized by CYP3A4, potentially leading to altered drug efficacy and toxicity.
Comparison with Similar Compounds
Cubebin: Another lignan compound with similar structural features.
Hinokinin: A related lignan with comparable biological activities.
Dihydroclusin: Shares structural similarities with dihydrocubebin.
Uniqueness: this compound is unique due to its specific inhibitory effects on cytochrome P450 3A4 (CYP3A4), which distinguishes it from other similar lignans .
Properties
CAS No. |
24563-03-9 |
---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |
InChI |
InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1 |
InChI Key |
JKCVMTYNARDGET-HOTGVXAUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](CO)[C@@H](CC3=CC4=C(C=C3)OCO4)CO |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |
24563-03-9 | |
Synonyms |
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)- dihydrocubebin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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